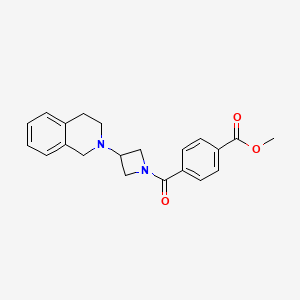
methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate is a synthetic organic compound known for its unique structural features and diverse applications. Its structure comprises an azetidine ring, an isoquinoline moiety, and a benzoate ester group, making it an interesting subject for chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate typically involves multi-step organic reactions starting from readily available precursors. One common route starts with the preparation of 3,4-dihydroisoquinoline, which is then reacted with azetidine derivatives under controlled conditions to form the azetidine-isoquinoline linkage. The final step involves esterification to introduce the benzoate group. Industrial Production Methods : In industrial settings, the compound's production may utilize more efficient catalytic processes and optimized reaction conditions to increase yield and reduce production time. Scaled-up versions of the synthetic routes often employ continuous flow chemistry techniques.
化学反应分析
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents can modify the isoquinoline or azetidine rings, leading to different oxidation states.
Reduction: : Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: : Substitution reactions are possible at different positions on the isoquinoline and benzoate rings. Common Reagents and Conditions :
Oxidizing agents like potassium permanganate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Electrophiles and nucleophiles for substitution reactions. Major Products Formed :
Oxidized derivatives of the isoquinoline and azetidine rings.
Reduced forms of the ester group.
Substituted products with different functional groups on the benzoate or isoquinoline rings.
科学研究应用
Chemistry: : The compound is used in synthetic organic chemistry to develop new chemical entities and study reaction mechanisms involving azetidine and isoquinoline derivatives. Biology : In biological research, it serves as a model compound to study enzyme interactions and protein-ligand binding due to its structural complexity. Medicine : Potential pharmaceutical applications include its use as a precursor for drug development, targeting specific enzymes or receptors involved in various diseases. Industry : The compound finds applications in material science and nanotechnology, where its unique structure is beneficial for creating new materials with specific properties.
作用机制
The compound's mechanism of action is closely related to its ability to interact with molecular targets such as enzymes and receptors. The isoquinoline moiety often participates in π-π interactions, while the azetidine ring can form covalent bonds or hydrogen bonds with biological macromolecules. These interactions can modulate the activity of proteins and enzymes, leading to the compound's biological effects.
相似化合物的比较
Comparison: : Compared to other azetidine or isoquinoline derivatives, methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate stands out due to its unique combination of structural features. The presence of both azetidine and isoquinoline rings in one molecule provides distinct reactivity and binding properties. Similar Compounds :
Azetidine derivatives: : Known for their use in the synthesis of pharmaceuticals and agrochemicals.
Isoquinoline derivatives: : Commonly used in the development of antitumor and anti-inflammatory agents.
属性
IUPAC Name |
methyl 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-21(25)17-8-6-16(7-9-17)20(24)23-13-19(14-23)22-11-10-15-4-2-3-5-18(15)12-22/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBYQBKIHMQURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














